endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.:
Cat. No.: VC17557591
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O3 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | tert-butyl (1R,5S)-3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)/t14?,15-,16+ |
| Standard InChI Key | COJMQGKFWQNWNB-MQVJKMGUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC(=CC=C3)C(=O)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)C3=CC(=CC=C3)C(=O)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system with nitrogen at position 8. The endo configuration specifies that the tert-butyl carboxylate and 3-carbamoylphenyl groups occupy adjacent positions on the same face of the bicyclic structure . This spatial arrangement influences steric interactions and molecular reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₃ |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | tert-butyl (1R,5S)-3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
| CAS Number | 949902-65-2 |
Functional Groups
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tert-Butyl Carboxylate: A bulky ester group that enhances lipid solubility and serves as a protecting group for amines.
-
3-Carbamoylphenyl: A phenyl ring substituted with a carboxamide group, enabling hydrogen bonding and target recognition .
Synthesis and Preparation
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicyclization | H₂SO₄, 100°C, 12h | 45% |
| Carbamoyl Introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 62% |
| Ester Protection | tert-Butyl chloroformate, Et₃N | 85% |
Industrial-Scale Production
Optimized conditions for large-scale synthesis involve continuous flow reactors to enhance efficiency and purity. Automated systems minimize side reactions, achieving >90% purity by HPLC.
Chemical Reactivity and Modifications
Ester Hydrolysis
The tert-butyl carboxylate undergoes acidic hydrolysis (HCl, dioxane) to yield the free amine, a critical step in prodrug activation.
Carbamoyl Group Transformations
-
Hydrolysis: Conversion to carboxylic acid under strong acidic conditions (H₂SO₄, reflux).
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Condensation Reactions: Formation of ureas or thioureas with amines or thiols .
Biological Activity and Mechanisms
Case Study: β-Lactamase Inhibition
In E. coli, the compound restored ceftazidime activity against β-lactamase-producing strains (MIC reduction from 256 µg/mL to 8 µg/mL).
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H) .
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IR: Peaks at 1685 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I).
Research Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Structural tweaks to enhance blood-brain barrier penetration.
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Prodrug Development: Leveraging ester groups for targeted release.
Industrial Biotechnology
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Enzyme Immobilization: Azabicyclo derivatives as scaffolds for biocatalyst design.
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